molecular formula C11H12ClNO2 B12873541 (R)-1-(4-(2-Chlorocyclohexa-1,3-dien-1-yl)isoxazol-3-yl)ethanol

(R)-1-(4-(2-Chlorocyclohexa-1,3-dien-1-yl)isoxazol-3-yl)ethanol

Cat. No.: B12873541
M. Wt: 225.67 g/mol
InChI Key: ZUULASBPMRNYMP-SSDOTTSWSA-N
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Description

®-1-(4-(2-Chlorocyclohexa-1,3-dien-1-yl)isoxazol-3-yl)ethanol is a chiral compound featuring a unique combination of a chlorinated cyclohexadiene ring and an isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-(2-Chlorocyclohexa-1,3-dien-1-yl)isoxazol-3-yl)ethanol typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkene.

    Introduction of the Chlorocyclohexadiene Moiety: This step involves the chlorination of cyclohexa-1,3-diene, followed by its attachment to the isoxazole ring.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in ®-1-(4-(2-Chlorocyclohexa-1,3-dien-1-yl)isoxazol-3-yl)ethanol can be oxidized to form the corresponding ketone.

    Reduction: The chlorinated cyclohexadiene ring can undergo reduction to form a cyclohexane derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of ®-1-(4-(2-Chlorocyclohexa-1,3-dien-1-yl)isoxazol-3-yl)ethanone.

    Reduction: Formation of ®-1-(4-(2-Chlorocyclohexyl)isoxazol-3-yl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: This compound can be used as a building block in the synthesis of more complex molecules with potential biological activity.

Biology

    Biological Probes: The unique structure of this compound makes it useful as a probe in biological studies to investigate enzyme interactions and receptor binding.

Medicine

    Drug Development: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

    Material Science: The compound’s structural features may be exploited in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ®-1-(4-(2-Chlorocyclohexa-1,3-dien-1-yl)isoxazol-3-yl)ethanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its isoxazole and chlorocyclohexadiene moieties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-(2-Chlorocyclohexa-1,3-dien-1-yl)isoxazol-3-yl)ethanol: The enantiomer of the compound, which may have different biological activities.

    1-(4-(2-Chlorocyclohexa-1,3-dien-1-yl)isoxazol-3-yl)propanol: A structurally similar compound with a propanol group instead of an ethanol group.

Uniqueness

®-1-(4-(2-Chlorocyclohexa-1,3-dien-1-yl)isoxazol-3-yl)ethanol is unique due to its specific chiral configuration and the presence of both a chlorinated cyclohexadiene ring and an isoxazole moiety

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

(1R)-1-[4-(2-chlorocyclohexa-1,3-dien-1-yl)-1,2-oxazol-3-yl]ethanol

InChI

InChI=1S/C11H12ClNO2/c1-7(14)11-9(6-15-13-11)8-4-2-3-5-10(8)12/h3,5-7,14H,2,4H2,1H3/t7-/m1/s1

InChI Key

ZUULASBPMRNYMP-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=NOC=C1C2=C(C=CCC2)Cl)O

Canonical SMILES

CC(C1=NOC=C1C2=C(C=CCC2)Cl)O

Origin of Product

United States

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